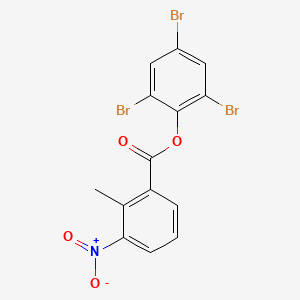
3-anilino-1-(4-methylphenyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-anilino-1-(4-methylphenyl)-2-propen-1-one is a chemical compound that belongs to the family of chalcones. It is commonly referred to as AMP and has been studied extensively due to its potential applications in scientific research. The compound has a unique structure that makes it an attractive candidate for various biological studies, including its mechanism of action, biochemical and physiological effects, and future directions for research.
作用機序
The mechanism of action of 3-anilino-1-(4-methylphenyl)-2-propen-1-one is based on its ability to inhibit enzymes by binding to their active sites. The compound has been shown to interact with the copper ions present in the active site of tyrosinase, thereby inhibiting its activity. This leads to a decrease in the production of melanin, which is responsible for skin pigmentation.
Biochemical and Physiological Effects:
Studies have shown that 3-anilino-1-(4-methylphenyl)-2-propen-1-one has various biochemical and physiological effects. The compound has been shown to exhibit antioxidant activity, which makes it a potential candidate for the development of anti-aging agents. Additionally, the compound has been shown to possess antimicrobial activity against various bacterial strains, making it a potential candidate for the development of antibacterial agents.
実験室実験の利点と制限
One of the main advantages of using 3-anilino-1-(4-methylphenyl)-2-propen-1-one in lab experiments is its relatively simple synthesis method. Additionally, the compound has been extensively studied, and its mechanism of action is well understood. However, one of the limitations of using the compound in lab experiments is its potential toxicity, which requires careful handling and disposal.
将来の方向性
There are various future directions for research on 3-anilino-1-(4-methylphenyl)-2-propen-1-one. One potential direction is the development of skin whitening agents based on the compound's ability to inhibit tyrosinase. Another potential direction is the development of anti-aging agents based on the compound's antioxidant activity. Additionally, the compound's antimicrobial activity makes it a potential candidate for the development of antibacterial agents. Further studies are needed to explore these potential applications fully.
Conclusion:
In conclusion, 3-anilino-1-(4-methylphenyl)-2-propen-1-one is a chemical compound with various potential applications in scientific research. The compound's unique structure and mechanism of action make it an attractive candidate for various studies, including its biochemical and physiological effects and future directions for research. Further studies are needed to fully explore the potential applications of this compound.
合成法
The synthesis of 3-anilino-1-(4-methylphenyl)-2-propen-1-one can be achieved through different methods. One of the most common methods involves the reaction of aniline, 4-methylacetophenone, and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds via an aldol condensation followed by dehydration to yield the desired product.
科学的研究の応用
3-anilino-1-(4-methylphenyl)-2-propen-1-one has been extensively studied for its potential applications in scientific research. One of the most promising applications is its ability to act as an inhibitor of various enzymes, including tyrosinase, which is involved in the production of melanin. This makes the compound a potential candidate for the development of skin whitening agents.
特性
IUPAC Name |
(E)-3-anilino-1-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-13-7-9-14(10-8-13)16(18)11-12-17-15-5-3-2-4-6-15/h2-12,17H,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEYIBPDPOTVSC-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CNC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[3-(methylthio)phenyl]-N~2~-phenylglycinamide](/img/structure/B5035197.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5035199.png)
![N',N'''-(methylenedi-4,1-phenylene)bis[N-(2-methoxyphenyl)urea]](/img/structure/B5035200.png)
![ethyl 2-{[3-(2-chlorophenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5035215.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-4-nitrobenzamide](/img/structure/B5035222.png)
![1-methyl-17-(2-pyridinyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5035231.png)
![2-methyl-3-(5-methyl-2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide](/img/structure/B5035240.png)

![2-{[5-(2,4-dichlorophenoxy)pentyl]amino}ethanol](/img/structure/B5035258.png)

![6-(4-methylphenyl)-5,7-diphenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B5035266.png)
![4-{[4-(2-phenoxyethoxy)phenyl]carbonothioyl}morpholine](/img/structure/B5035273.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5035294.png)
![1-chloro-4-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B5035302.png)